molecular formula C7H9N3O2 B13871423 3-Amino-6-ethylpyrazine-2-carboxylic acid

3-Amino-6-ethylpyrazine-2-carboxylic acid

Cat. No.: B13871423
M. Wt: 167.17 g/mol
InChI Key: XIJZOFKRLCJGQM-UHFFFAOYSA-N
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Description

3-Amino-6-ethylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 3rd position, an ethyl group at the 6th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-ethylpyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylpyrazine with nitrating agents to introduce the amino group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-ethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Amino-6-ethylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-6-ethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-Aminopyrazine-2-carboxylic acid: Similar structure but lacks the ethyl group.

    6-Ethylpyrazine-2-carboxylic acid: Similar structure but lacks the amino group.

Uniqueness: 3-Amino-6-ethylpyrazine-2-carboxylic acid is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its similar compounds.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-amino-6-ethylpyrazine-2-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-2-4-3-9-6(8)5(10-4)7(11)12/h3H,2H2,1H3,(H2,8,9)(H,11,12)

InChI Key

XIJZOFKRLCJGQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)C(=O)O)N

Origin of Product

United States

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